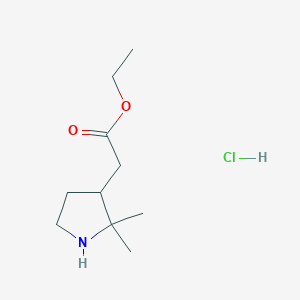![molecular formula C25H22FN3O3S B3000983 N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901266-44-2](/img/structure/B3000983.png)
N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule , N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, is a derivative of the antiviral active molecules that have been characterized in the provided studies. These molecules have been synthesized and analyzed for their potential as antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19. The studies focus on the vibrational spectroscopic signatures, molecular structure, and intermolecular interactions of these compounds, as well as their pharmacokinetic properties and molecular docking against the virus protein .
Synthesis Analysis
The synthesis of related antiviral molecules has been described, with characterization performed using FT-IR and FT-Raman spectra. The synthesis process aims to create compounds with potential antiviral activity, and the characterization ensures the correct structure and purity of the synthesized molecules. The studies have not provided detailed synthetic routes for the specific molecule , but the methods used for similar molecules involve advanced techniques such as density functional theory (DFT) calculations to predict and analyze the molecular structure .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using DFT with a B3LYP method and a 6-311G++(d,p) basis set. The optimized geometry of these molecules shows significant interactions between different parts of the molecule, such as near-planarity between the phenyl ring and the pyrimidine ring. The substitution of different atoms, such as fluorine, affects the overall geometry and electronic distribution within the molecule. These structural analyses are crucial for understanding how the molecule interacts with biological targets .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the molecule , they do discuss the intermolecular interactions that are critical for its biological activity. The NBO analysis reveals the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions such as C-H···O and N-H···O. These interactions are important for the molecule's stability and its potential binding to biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related molecules have been investigated through spectroscopic methods and computational analysis. The vibrational spectroscopic analysis provides insights into the stability and electronic properties of the molecule. The red shift in the N-H stretching frequency observed in the IR spectra indicates the formation of intermolecular hydrogen bonds. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been evaluated to predict the molecule's behavior in a biological system. The molecular docking studies suggest a strong binding affinity of the molecule to the SARS-CoV-2 protease, indicating its potential as an antiviral agent .
科学的研究の応用
Radioligand Development for Imaging Studies
Compounds structurally related to N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide have been explored for their potential as radioligands in clinical PET studies. For instance, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with 18F, underscores the relevance of fluorinated compounds in developing radioligands for brain imaging, particularly in the context of neurological diseases (Iwata et al., 2000).
Anticancer and Antimicrobial Applications
Sulfonamide derivatives have shown significant promise in anticancer applications. Research on novel sulfonamide derivatives has demonstrated potent cytotoxic activities against breast and colon cancer cell lines, indicating the potential of such compounds in chemotherapy (Ghorab et al., 2015). Furthermore, compounds with sulfanyl acetamide structures have been studied for their antimicrobial activities, suggesting their use in developing new antimicrobial agents to combat resistant bacteria and fungi (Badiger et al., 2013).
Immunomodulation
The modulation of the immune response to tumors by synthetic compounds, including those structurally similar to N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, has been explored. Such studies indicate the potential of these compounds to enhance the effectiveness of immune cells against cancer cells, offering a novel approach to cancer immunotherapy (Wang et al., 2004).
Neuropharmacological Effects
Research into compounds like modafinil, which modulates dopamine and norepinephrine transporters, provides insight into the potential neuropharmacological applications of structurally related compounds. These findings suggest opportunities for developing novel treatments for neuropsychiatric disorders and conditions affecting cognitive and wakefulness states (Madras et al., 2006).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-31-20-12-6-16(7-13-20)23-25(29-24(28-23)17-4-3-5-21(14-17)32-2)33-15-22(30)27-19-10-8-18(26)9-11-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJXOVNLUVKCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

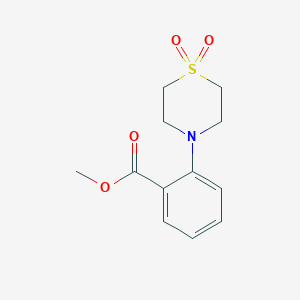
![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)
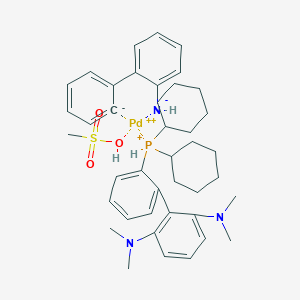
![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)
![N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3000911.png)
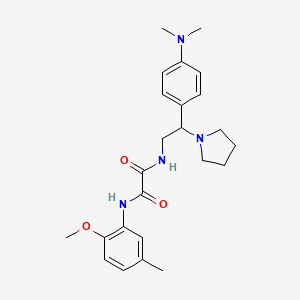
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)

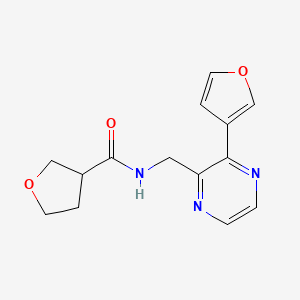
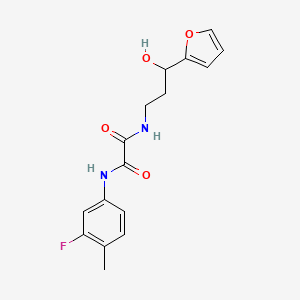
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3000922.png)
